molecular formula C21H22N2O3 B14985945 2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B14985945
M. Wt: 350.4 g/mol
InChI Key: WVQLOLZLGJKQHO-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is an organic compound that features a combination of phenoxy, furan, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethylphenol, 5-methylfuran-2-carbaldehyde, and 2-aminopyridine. These intermediates are then subjected to condensation reactions, often involving acylation and amination steps, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks the furan moiety.

    2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]acetamide: Lacks the pyridine moiety.

    2-(3,4-dimethylphenoxy)-N-(furan-2-yl)acetamide: Lacks the methyl group on the furan ring.

Uniqueness

2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to the presence of all three functional groups (phenoxy, furan, and pyridine) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H22N2O3/c1-15-7-9-18(12-16(15)2)25-14-21(24)23(20-6-4-5-11-22-20)13-19-10-8-17(3)26-19/h4-12H,13-14H2,1-3H3

InChI Key

WVQLOLZLGJKQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3)C

Origin of Product

United States

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